molecular formula C7H7IO2 B086401 2-(Hydroxymethyl)-4-iodophenol CAS No. 14056-07-6

2-(Hydroxymethyl)-4-iodophenol

Cat. No.: B086401
CAS No.: 14056-07-6
M. Wt: 250.03 g/mol
InChI Key: NXOVQYQJPVOXBC-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-iodophenol typically involves the iodination of 2-(Hydroxymethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure selective iodination at the para position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The iodine atom in this compound can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-(Formyl)-4-iodophenol or 2-(Carboxyl)-4-iodophenol.

    Reduction: 2-(Hydroxymethyl)-4-hydroxyphenol.

    Substitution: 2-(Chloromethyl)-4-iodophenol or 2-(Aminomethyl)-4-iodophenol.

Scientific Research Applications

2-(Hydroxymethyl)-4-iodophenol has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its iodine atom can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies due to the presence of iodine, which can be isotopically labeled.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-iodophenol depends on its specific application. In organic synthesis, the hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions. The iodine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

    2-(Hydroxymethyl)-4-bromophenol: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.

    2-(Hydroxymethyl)-4-chlorophenol: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine-containing compound.

    2-(Hydroxymethyl)-4-fluorophenol: The presence of fluorine makes it more stable and less reactive than the iodine analog.

Uniqueness: 2-(Hydroxymethyl)-4-iodophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which affects the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2-(hydroxymethyl)-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOVQYQJPVOXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502025
Record name 2-(Hydroxymethyl)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14056-07-6
Record name 2-(Hydroxymethyl)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-iodosalicylic acid (25.0 g, 94.6 mmol) in tetrahydrofuran (500 mL) was cooled to 0° C. With vigorous mixing, borane-methyl sulfide complex (15.1 ml of 10 M solution, 151.0 mmol) was added drop-wise over 0.25 hours. The solution was warmed to room temperature and then heated at reflux for 4 h. A white precipitate formed during the reflux. The solution was cooled to room temperature and 10% aqueous hydrochloric acid (100 mL) was added over 15 min and the solution stirred at room temperature for 2 h. The precipitate dissolved and the solvent was concentrated in vacuo to a volume of approximately 200 mL. The solution was poured into ethyl acetate (300 mL) and washed with water (2×200 mL), saturated sodium bicarbonate (2×200 mL), and saturated ammonium chloride (2×200 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo. The 2-hydroxy-5-iodobenzyl alcohol was isolated as a white solid (21.3 g, 85.2 mmol)from hexanes. (90% yield): mp 105-110° C. 1H NMR (CDCl3/300 MHz) 8.21 (s, 1H), 7.30-7.33 (M, 2H), 6.57 (d, 1H, J=8.3 Hz), 4.97 (bs, 1H), 4.62 (s, 2H). EIHRMS m/z=249.9492 (M+, Calc'd 249.9491).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-iodosalicylic acid (25.0 g, 94.6 mmol) in tetrahydrofuran (500 mL) was cooled to 0° C. With vigorous mixing, borane-methyl sulfide complex (15.1 ml of M solution, 151.0 mmol) was added drop-wise over 0.25 hours. The solution was warmed to room temperature and then heated at reflux for 4 h. A white precipitate formed during the reflux. The solution was cooled to room temperature and 10% aqueous hydrochloric acid (100 mL) was added over 15 min and the solution stirred at room temperature for 2 h. The precipitate dissolved and the solvent was concentrated in vacuo to a volume of approximately 200 mL. The solution was poured into ethyl acetate (300 mL) and washed with water (2×200 mL), saturated sodium bicarbonate (2×200 mL), and saturated ammonium chloride (2×200 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo. The 2-hydroxy-5-iodobenzyl alcohol was isolated as a white solid (21.3 g, 85.2 mmol)from hexanes.(90% yield): mp 105-110° C. 1H NMR (CDCl3 /300 MHz) 8.21 (s, 1H), 7.30-7.33 (M, 2H), 6.57 (d, 1H, J=8.3 Hz), 4.97 (bs, 1H), 4.62 (s, 2H). EIHRMS m/z=249.9492 (M+, Calc'd 249.9491).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
15.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4-iodophenol
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